Butyric Acid Cholesterol Ester
Description
Structure
2D Structure
Properties
Molecular Formula |
C31H52O2 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate |
InChI |
InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22?,24?,25?,26?,27?,28?,30-,31+/m0/s1 |
InChI Key |
CKDZWMVGDHGMFR-IIPYNTGOSA-N |
Isomeric SMILES |
CCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Canonical SMILES |
CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Chemical Synthesis and Formulation Development of Cholesteryl Butyrate
Synthetic Methodologies for Cholesteryl Esterification
The creation of cholesteryl butyrate (B1204436) hinges on the formation of an ester bond between cholesterol and butyric acid. This process, known as esterification, is a cornerstone of organic synthesis, with various methodologies adapted to the specific requirements of the reactants.
Ester bond formation is fundamentally a condensation reaction that involves a carboxylic acid and an alcohol, resulting in an ester and water. youtube.com For butyrate derivatives, this involves the reaction of butyric acid with an alcohol. The core of this reaction is a nucleophilic acyl substitution. youtube.com The carbonyl carbon of the butyric acid (or its more reactive derivative) is electrophilic and is attacked by the nucleophilic oxygen atom of the alcohol's hydroxyl group. libretexts.org
Several methods can facilitate this reaction:
Fischer Esterification : This classic method involves heating the carboxylic acid (butyric acid) and the alcohol (e.g., cholesterol) in the presence of a strong acid catalyst, such as sulfuric acid. nih.gov The reaction is reversible, and the equilibrium can be shifted towards the product (the ester) by removing water as it forms. libretexts.orgnih.gov
Reaction with Acyl Chlorides : A more reactive derivative of butyric acid, butanoyl chloride, can be used. The alcohol's nucleophilic attack on the highly electrophilic acyl chloride is rapid and generally irreversible, producing the ester and hydrogen chloride (HCl). youtube.comlibretexts.org
Steglich Esterification : This method is favored for its mild reaction conditions, making it suitable for sensitive substrates. nih.gov It uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. nih.gov
Enzymatic Esterification : Biocatalysts, such as lipases and cutinases, can be used to synthesize esters under mild and environmentally friendly conditions. koreascience.krnih.gov These enzymes show high specificity; for instance, cutinases exhibit a high affinity for synthesizing short-chain esters like butyrates. koreascience.krjmb.or.kr
Cholesteryl butyrate is the ester formed from cholesterol and butyric acid, two naturally occurring molecules. nih.govmedchemexpress.com Its synthesis can be achieved through several chemical routes. One common laboratory and industrial method involves the reaction of cholesterol with a derivative of butyric acid, such as butanoyl chloride or butyric anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. researchgate.net
Direct esterification of cholesterol with butyric acid using an acid catalyst like p-toluenesulfonic acid is another viable pathway. researchgate.net Furthermore, enzymatic synthesis using lipases, such as from Candida rugosa, in a vacuum has been explored to produce fatty acid steryl esters, including cholesteryl butyrate. thegoodscentscompany.com These methods allow for the creation of this specific cholesterol ester, which serves as a crucial component in advanced drug delivery systems. medchemexpress.com
Design and Engineering of Cholesteryl Butyrate-Based Delivery Systems
The clinical application of butyric acid is hampered by its unfavorable pharmacokinetic profile, including a very short half-life. nih.govresearchgate.net To overcome this, cholesteryl butyrate has been engineered as a prodrug, which is then formulated into sophisticated delivery systems like solid lipid nanoparticles (SLNs).
A prodrug is an inactive compound that is converted into an active drug within the body. Cholesteryl butyrate is designed as a prodrug to deliver butyric acid more effectively. nih.govnih.govcaymanchem.com Butyric acid itself has demonstrated anti-inflammatory and anti-cancer properties in vitro, but its rapid metabolism in vivo necessitates the administration of large quantities, limiting its therapeutic use. nih.govresearchgate.net
By esterifying butyric acid with cholesterol, a biocompatible and physiological molecule, the resulting compound, cholesteryl butyrate, is more stable and lipophilic. nih.gov This modification allows it to be formulated into nanoparticles that can protect the butyrate moiety from premature degradation and facilitate its transport to target tissues. nih.gov Once delivered, cellular enzymes are expected to hydrolyze the ester bond, releasing active butyric acid directly at the site of action. caymanchem.com This prodrug strategy enhances the bioavailability and therapeutic efficacy of butyric acid. nih.govnih.gov
Solid lipid nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room and body temperature. unito.itresearchgate.net Cholesteryl butyrate itself can serve as the solid lipid matrix for creating these nanoparticles, referred to as Chol-but SLNs. nih.govnih.gov This approach is unique because the lipid matrix is also the prodrug.
The development of Chol-but SLNs has been shown to produce spherical nanoparticles with favorable characteristics for drug delivery. nih.gov The physicochemical properties of these nanoparticles are critical for their stability, biodistribution, and cellular uptake. mdpi.com Key characterization parameters include particle size, polydispersity index (PDI), and zeta potential.
Table 1: Physicochemical Properties of Cholesteryl Butyrate SLNs
| Parameter | Value | Significance |
|---|---|---|
| Average Diameter | 100-160 nm nih.govnih.gov | Size influences circulation time and cellular uptake. |
| Polydispersity Index (PDI) | 0.2 ± 0.02 nih.gov | A low PDI indicates a narrow size distribution and a homogenous population of nanoparticles. mdpi.com |
| Zeta Potential | -28 mV nih.gov | The negative surface charge helps to prevent nanoparticle aggregation, ensuring the stability of the dispersion. nih.gov |
| Shape | Spherical nih.gov | The morphology of the nanoparticles can affect their interaction with biological systems. |
These properties confirm that Chol-but SLNs are a stable and suitable formulation for delivering butyric acid. nih.gov
The primary method used for preparing Cholesteryl Butyrate SLNs (Chol-but SLNs) is based on the warm microemulsion technique. nih.govnih.gov This method is advantageous because it is reproducible and can be scaled up. unito.it
The process involves the following steps:
Preparation of the Microemulsion : Cholesteryl butyrate (the solid lipid, ~12%) and a phospholipid such as Epikuron 200 (soy phosphatidylcholine, ~15%) are melted together at an elevated temperature (e.g., 85°C). nih.gov A warm aqueous solution containing a surfactant (e.g., sodium taurocholate, ~3%) and a co-surfactant (e.g., butanol, ~11%) is then added to the melted lipid mixture. nih.gov Stirring these components together at this temperature results in the formation of a clear, thermodynamically stable oil-in-water (o/w) microemulsion, with nanodroplets typically below 80 nm in diameter. nih.gov
Formation of SLNs : This warm microemulsion is then rapidly dispersed into a large volume of cold water (e.g., a 1:10 dispersion). nih.gov The sudden temperature drop causes the melted lipid (cholesteryl butyrate) to solidify, leading to the formation of solid lipid nanoparticles. unito.it
Purification and Sterilization : The resulting SLN dispersion is washed to remove excess surfactants and other components, often using diaultrafiltration. nih.govnih.gov Finally, the aqueous dispersion of Chol-but SLNs can be sterilized, for example, by autoclaving, before use. nih.govnih.gov
This microemulsion dilution technique yields spherical nanoparticles with a narrow size distribution, making it an effective method for producing Chol-but SLNs as a prodrug delivery system. nih.govunito.it
Table of Mentioned Chemical Compounds
| Compound Name | Role/Type |
|---|---|
| Acetic Acid | Carboxylic Acid |
| Butanol | Alcohol, Co-surfactant |
| Butanoyl chloride | Acyl Chloride |
| Butyric Acid | Carboxylic Acid, Active Drug |
| Butyric Anhydride | Acid Anhydride |
| Cholesterol | Alcohol, Steroid |
| Cholesteryl Butyrate | Ester, Prodrug, Lipid Matrix |
| Epikuron 200 | Phospholipid |
| N,N'-dicyclohexylcarbodiimide (DCC) | Coupling Agent |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Coupling Agent |
| p-toluenesulfonic acid | Acid Catalyst |
| Pyridine | Base |
| Sodium Taurocholate | Surfactant |
| Sulfuric Acid | Acid Catalyst |
Development and Physicochemical Characterization of Solid Lipid Nanoparticles (SLNs) Utilizing Cholesteryl Butyrate
Application of SLNs in Targeted Biological Delivery
Solid Lipid Nanoparticles (SLNs) have emerged as a promising platform for the targeted biological delivery of cholesteryl butyrate, a prodrug of butyric acid. The encapsulation of cholesteryl butyrate within an SLN matrix addresses the significant pharmacokinetic challenges of butyric acid, such as its short half-life, while enabling targeted delivery to specific pathological sites, including tumors and inflamed tissues. nih.gov
The design of cholesteryl butyrate SLNs (Chol-but SLNs) leverages the physicochemical properties of the nanoparticles to achieve targeted effects. These nanoparticles are typically formulated to be of a submicron size, which allows them to preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov The surface properties of the SLNs, such as their negative zeta potential, contribute to their stability in dispersion and influence their interaction with biological membranes. nih.gov
Research has demonstrated that Chol-but SLNs are rapidly internalized by cancer cells, where they can exert their therapeutic effects. nih.govnih.gov This intracellular delivery mechanism is crucial as it can overcome resistance mechanisms that cancer cells might develop against butyric acid, such as the downregulation of transporter proteins responsible for its uptake. nih.gov By delivering cholesteryl butyrate directly into the cell, SLNs facilitate the intracellular release of the active compound, butyric acid.
The application of Chol-but SLNs has been extensively studied in the context of cancer therapy. In vitro studies have shown that Chol-but SLNs are more effective at inhibiting the proliferation of various cancer cell lines compared to sodium butyrate. nih.govnih.gov For instance, in a study on non-small-cell lung carcinoma (NIH-H460), Chol-but SLNs achieved complete inhibition of cell proliferation at a concentration where sodium butyrate only showed 38% inhibition. nih.gov
In vivo studies have further substantiated the potential of Chol-but SLNs for targeted cancer treatment. In animal models, these nanoparticles have been shown to delay tumor growth and prevent metastasis. nih.govresearchgate.net For example, in a study involving mice with PC-3 cell xenografts, treatment with Chol-but SLN substantially delayed tumor growth. nih.govresearchgate.net Furthermore, in mice injected with PC3-Luc cells, histological analysis revealed no lung metastases in the group treated with Chol-but SLN. nih.govresearchgate.net This suggests that the SLN formulation not only targets the primary tumor but also inhibits the metastatic spread of cancer cells.
Beyond cancer, the anti-inflammatory properties of butyric acid make Chol-but SLNs a candidate for targeted delivery in inflammatory diseases. nih.gov Research has indicated that Chol-but SLNs can inhibit the adhesion of polymorphonuclear cells to endothelial cells, a key process in the inflammatory response. nih.govresearchgate.net This suggests their potential utility in conditions like ulcerative colitis and Crohn's disease. nih.gov
The targeted delivery capabilities of Chol-but SLNs are a result of their specific formulation and physicochemical characteristics. The warm microemulsion method is a common technique used for their preparation, resulting in nanoparticles with a mean diameter typically ranging from 70 to 200 nm and a negative zeta potential of approximately -28 to -29 mV. nih.gov
Table 1: Physicochemical Characteristics of Cholesteryl Butyrate SLNs
| Parameter | Value | Reference |
|---|---|---|
| Mean Diameter | 70 - 200 nm | nih.gov |
| Polydispersity Index | 0.2 - 0.65 | nih.gov |
| Zeta Potential | -28 to -29 mV | nih.gov |
Table 2: Comparative In Vitro Efficacy of Chol-but SLNs and Sodium Butyrate
| Cell Line | Treatment | Concentration for Effect | Finding | Reference |
|---|---|---|---|---|
| NIH-H460 (Non-small-cell lung carcinoma) | Chol-but SLN | 0.125 mM | Complete inhibition of proliferation | nih.gov |
| NIH-H460 (Non-small-cell lung carcinoma) | Sodium Butyrate | 0.125 mM | 38% inhibition of proliferation | nih.gov |
| Various Glioma Cell Cultures | Chol-but SLN | Lower concentrations than Na-but | Significantly higher anti-proliferative and pro-apoptotic effect | nih.gov |
Table 3: Summary of In Vivo Findings for Chol-but SLNs
| Animal Model | Finding | Implication | Reference |
|---|---|---|---|
| PC-3 cell xenografts in SCID/Beige mice | Substantially delayed tumor growth | Targeted anti-tumor activity | nih.govresearchgate.net |
| PC3-Luc cell injected mice | No metastases observed in the lungs | Inhibition of metastatic spread | nih.govresearchgate.net |
Table of Compounds Mentioned
| Compound Name |
|---|
| Butyric Acid |
| Butyric Acid Cholesterol Ester (Cholesteryl Butyrate) |
| Sodium Butyrate |
| Cholesterol |
| Palmitate |
| Epikuron 200 |
| Sodium Taurocholate |
| Butanol |
| Sodium Glycocholate |
| Akt |
| PC3-Luc |
| Claudin-1 |
| ERK |
| p38 |
| Troxerutin |
| Soy Lecithin |
| Tween-80 |
| Glyceryl Behenate |
| Ethanol |
| Sodium Phosphate Dibasic |
| Sodium Phosphate Monobasic Anhydrous |
| Protamine |
| Dioleylphosphatidylethanolamine (DOPE) |
| Beta-Sitosterol |
| Distearoylphosphatidylcholine (DSPC) |
| Arsenic Trioxide |
| Curcumin |
| 5-Fluorouracil (5-FU) |
| Capecitabine |
| Docetaxel |
| Pioglitazone |
| Nalbuphine |
| Tacrine |
| Dopamine |
| Pueraria Flavone |
| Borneol |
| Stearic Acid |
| Glyceryl Monostearate |
| Oxyresveratrol |
| Adamantane |
| Quercetin |
Enzymatic Dynamics and Intracellular Metabolism of Cholesteryl Esters
Enzymatic Biosynthesis Pathways of Cholesteryl Esters
The formation of cholesteryl esters from cholesterol is a critical step in cellular cholesterol management. This esterification process is catalyzed by specific enzymes located primarily in the endoplasmic reticulum. creative-proteomics.comwikipedia.org
The primary enzyme responsible for the intracellular esterification of cholesterol is Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). nih.govwikipedia.org ACAT catalyzes the reaction between a fatty acyl-CoA molecule and cholesterol to form a cholesteryl ester and coenzyme A (CoA). wikipedia.orgyoutube.com This reaction is vital for preventing the buildup of free cholesterol, which can be toxic to cells, by converting it into a storable form. pnas.org
The general reaction is as follows: Acyl-CoA + Cholesterol ⇌ CoA + Cholesteryl Ester wikipedia.org
In the specific case of butyric acid cholesterol ester, the substrate would be butyryl-CoA. The enzyme ACAT facilitates the transfer of the butyryl group from butyryl-CoA to the hydroxyl group of cholesterol.
ACAT is an intracellular protein located in the endoplasmic reticulum (ER). wikipedia.orgahajournals.org In mammals, there are two main isoforms of this enzyme, ACAT1 and ACAT2, which are encoded by different genes. nih.govphysiology.org ACAT1 is found in a wide variety of tissues, including the adrenal glands, macrophages, and kidneys, while ACAT2 is primarily located in the liver and intestines. physiology.orgsigmaaldrich.com In most cell types, ACAT1 is the major enzyme for cholesterol re-esterification. nih.gov The accumulation of cholesteryl esters in macrophages, catalyzed by ACAT, is a key feature in the development of atherosclerotic foam cells. pnas.org
While ACAT is the principal enzyme for intracellular cholesterol esterification, another significant enzyme, Lecithin:Cholesterol Acyltransferase (LCAT), operates in the plasma. sigmaaldrich.com LCAT is primarily associated with high-density lipoprotein (HDL) particles and plays a crucial role in reverse cholesterol transport. It catalyzes the transfer of a fatty acid from phosphatidylcholine (lecithin) to cholesterol, forming a cholesteryl ester. sigmaaldrich.com
Studies have also pointed to the possibility of multiple cholesterol esterification enzymes in mammals beyond the well-characterized ACAT isoforms. pnas.org Research on rat skin, for example, has identified cholesterol-esterifying enzyme activity that is dependent on ATP and CoA, suggesting it is mediated by a form of fatty acyl-CoA-cholesterol acyltransferase. nih.govnih.gov
The optimal pH for enzyme activity is a critical factor. While detailed pH optima for all specific esterifying enzymes are not always broadly reported, enzymes are known to have a specific pH at which their activity is highest. ncert.nic.in For instance, lysosomal enzymes like acid lipase (B570770) function optimally in the acidic environment of the lysosome, which is around pH 3.0. capes.gov.br In contrast, enzymes operating in the cytoplasm or endoplasmic reticulum, such as ACAT, would function at a more neutral pH.
Table 1: Comparison of Major Cholesterol Esterifying Enzymes
| Enzyme | Location | Acyl Group Source | Primary Function |
| ACAT1 | All tissues (intracellular, ER) | Acyl-CoA | Intracellular cholesterol storage, foam cell formation. sigmaaldrich.com |
| ACAT2 | Liver and Intestine (intracellular, ER) | Acyl-CoA | Dietary cholesterol absorption, lipoprotein assembly. sigmaaldrich.com |
| LCAT | Plasma (associated with HDL) | Phosphatidylcholine | Reverse cholesterol transport. sigmaaldrich.com |
The formation of intracellular cholesteryl esters is tightly regulated to maintain cholesterol balance. The activity of ACAT is controlled by several factors, most notably the availability of its substrates, particularly cholesterol. creative-proteomics.com When intracellular levels of free cholesterol are high, ACAT activity is stimulated to convert the excess cholesterol into esters for storage. creative-proteomics.com Conversely, when free cholesterol levels are low, ACAT activity is inhibited. creative-proteomics.com
Hormonal signals can also influence cholesteryl ester metabolism. creative-proteomics.com For example, insulin (B600854) can upregulate the synthesis of HMG-CoA reductase, a key enzyme in cholesterol production, thereby increasing the substrate pool for esterification. youtube.com
Table 2: Key Regulators of Intracellular Cholesteryl Ester Formation
| Regulator | Effect on ACAT Activity | Mechanism |
| High Intracellular Cholesterol | Stimulates | Allosteric activation by providing substrate. creative-proteomics.com |
| Low Intracellular Cholesterol | Inhibits | Feedback inhibition due to lack of substrate. creative-proteomics.com |
| Availability of Fatty Acids | Stimulates | Provides the necessary acyl-CoA substrate. creative-proteomics.com |
| Progesterone | Inhibits | In vitro studies show direct inhibition of ACAT. nih.gov |
Hydrolysis and Mobilization of Cholesteryl Esters
The breakdown of stored cholesteryl esters is as important as their synthesis. This hydrolysis liberates free cholesterol and fatty acids, which can then be used by the cell or removed.
The hydrolysis of cholesteryl esters is carried out by enzymes known as cholesterol esterases or hydrolases. creative-proteomics.com Two major types are involved: neutral cholesteryl ester hydrolase (nCEH) and lysosomal acid lipase (LAL), also known as acid cholesterol ester hydrolase. creative-proteomics.comnih.gov
Neutral Cholesteryl Ester Hydrolase (nCEH): This enzyme functions in the cytoplasm at a neutral pH. It is responsible for mobilizing the cholesterol stored in lipid droplets, making it available for various cellular processes, including efflux. ahajournals.orgnih.gov The hydrolysis of cholesteryl esters by nCEH is considered a rate-limiting step in the process of cholesterol removal from macrophage foam cells. nih.gov
Lysosomal Acid Lipase (LAL): This enzyme is located in the lysosomes and functions at an acidic pH. wikipedia.orgahajournals.org Its primary role is to hydrolyze cholesteryl esters that are taken up by the cell from circulating lipoproteins, such as low-density lipoprotein (LDL). wikipedia.orgfrontiersin.org After LDL particles are internalized, they are delivered to lysosomes, where LAL breaks down the cholesteryl esters into free cholesterol and fatty acids. wikipedia.orgahajournals.org This liberated cholesterol can then be transported to other parts of the cell. nih.gov
The hydrolysis of this compound would yield free cholesterol and butyric acid, a short-chain fatty acid. nih.govnih.gov
The mobilization of stored cholesterol is essential for its removal from peripheral cells, a process known as cholesterol efflux. nih.gov This is a key component of reverse cholesterol transport, where excess cholesterol is returned to the liver for excretion. Only free, unesterified cholesterol can be effluxed from the cell to extracellular acceptors like HDL. nih.gov
Therefore, the hydrolysis of cholesteryl esters by nCEH is an obligatory first step for the efflux of cholesterol that was stored in lipid droplets. nih.govnih.gov The net hydrolysis of these esters is tightly coupled to the presence of an effective cholesterol acceptor in the extracellular space. nih.gov When acceptors like HDL are present, the breakdown of stored esters is stimulated, and the resulting free cholesterol is transported out of the cell. nih.gov This process is facilitated by transporters such as ATP-binding cassette transporter A1 (ABCA1). ahajournals.org
The redistribution of cholesterol within the cell is also critical. After being liberated from either lipid droplets by nCEH or lysosomes by LAL, free cholesterol is transported to various organelles, such as the endoplasmic reticulum and the plasma membrane, to meet cellular needs or to be directed towards efflux pathways. nih.govahajournals.org
Impact on Macrophage Lipid Metabolism and Function
The accumulation of cholesteryl esters within macrophages, leading to the formation of foam cells, is a critical event in the development of atherosclerosis. nih.gov The metabolism of these esters, particularly the balance between their formation and hydrolysis, significantly influences macrophage function and the progression of atherosclerotic plaques. While direct research on the specific impact of this compound on macrophage lipid metabolism is limited, studies on the effects of its constituent short-chain fatty acid, butyrate (B1204436), provide valuable insights into its potential role.
Butyrate has been shown to modulate macrophage lipid metabolism, primarily by promoting cholesterol efflux. nih.gov This process is essential for preventing the buildup of cholesterol in macrophages and the subsequent formation of foam cells. nih.govnih.gov Research indicates that butyrate treatment can enhance the expression of ATP-binding cassette transporter A1 (ABCA1), a key protein involved in the transport of cholesterol out of the cell. nih.gov This upregulation of ABCA1 by butyrate is a crucial mechanism for enhancing reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion. nih.gov
The hydrolysis of cholesteryl esters within the macrophage is a prerequisite for cholesterol efflux, as only free cholesterol can be transported across the cell membrane. nih.govnih.gov This reaction is catalyzed by neutral cholesterol ester hydrolase (nCEH). nih.gov The net hydrolysis of cytoplasmic cholesteryl esters is closely linked to the presence of a cholesterol acceptor, such as high-density lipoprotein (HDL), in the extracellular environment. nih.gov In the absence of an effective acceptor, the hydrolysis of stored cholesteryl esters is significantly reduced. nih.gov
The influence of butyrate on macrophage function extends beyond lipid metabolism, impacting their inflammatory responses. Butyrate has been demonstrated to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. plos.org This modulation of macrophage polarization, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, can further influence the stability of atherosclerotic plaques.
Research Findings on Butyrate's Impact on Macrophage Cholesterol Efflux:
Studies have demonstrated a dose-dependent effect of butyrate on cholesterol efflux in macrophage cell lines. The following table summarizes illustrative findings on the impact of butyrate on key protein expression related to cholesterol transport.
| Treatment | Target Protein | Cell Line | Outcome | Reference |
| Butyrate | ABCA1 | RAW 264.7 Macrophages | Significant elevation in protein levels | nih.gov |
| Butyrate | ABCG1 | RAW 264.7 Macrophages | No significant change in protein levels | nih.gov |
| Butyrate | SR-BI | RAW 264.7 Macrophages | No significant change in protein levels | nih.gov |
These findings suggest that butyrate's effect on cholesterol efflux is specifically mediated through the upregulation of ABCA1. nih.gov
Key Components in Macrophage Cholesteryl Ester Metabolism:
| Component | Function |
| Neutral Cholesterol Ester Hydrolase (nCEH) | Catalyzes the hydrolysis of cholesteryl esters to free cholesterol and fatty acids. nih.gov |
| ATP-Binding Cassette Transporter A1 (ABCA1) | A membrane transporter that facilitates the efflux of cholesterol from macrophages to lipid-poor apolipoproteins. nih.gov |
| High-Density Lipoprotein (HDL) | Acts as an extracellular acceptor for cholesterol, promoting its removal from macrophages. nih.gov |
| Foam Cells | Macrophages laden with cholesteryl ester droplets, a hallmark of atherosclerosis. nih.gov |
Biological Roles and Molecular Mechanisms of Cholesteryl Butyrate and Its Metabolites
Modulation of Lipid Metabolism by Butyrate (B1204436) Derived from Cholesteryl Butyrate
Butyrate, released from the hydrolysis of cholesteryl butyrate, plays a significant role in regulating lipid homeostasis. Its effects are complex and can vary depending on the tissue and metabolic state. It influences the synthesis and transport of lipids in both the liver and the intestine, impacting everything from cholesterol and triglyceride levels to the formation of lipoproteins.
In the liver, a central organ for cholesterol homeostasis, butyrate exerts regulatory effects by altering the expression of key genes involved in lipid metabolism. nih.gov These actions are partly attributed to its function as a histone deacetylase (HDAC) inhibitor, which allows for changes in chromatin structure and gene transcription. nih.govnih.gov
Butyrate has been shown to directly influence the SREBP-2 pathway, a primary regulator of cholesterol synthesis. nih.gov
SREBP-2: Research in HepG2 hepatic cells indicates that butyrate treatment leads to a decrease in the activity of cleaved, active SREBP-2. nih.gov SREBP-2 is a transcription factor that, when activated, moves to the nucleus to turn on genes involved in cholesterol production and uptake. nih.gov
LDLR: As a consequence of reduced SREBP-2 activity, the expression of the Low-Density Lipoprotein Receptor (LDLR) gene is also decreased. nih.gov This contrasts with the action of statins, which inhibit cholesterol synthesis, leading to an upregulation of SREBP-2 and a subsequent increase in LDLR expression to enhance cholesterol uptake from the blood. nih.gov
CYP7A1: Cholesterol 7α-hydroxylase (CYP7A1) is the rate-limiting enzyme in the classic pathway of bile acid synthesis, which is the primary route for cholesterol catabolism in the liver. nih.govnih.gov The expression of CYP7A1 is linked to the SREBP-2 pathway. By reducing SREBP-2 activity, butyrate can indirectly influence the entire cholesterol and bile acid metabolic network. nih.govnih.gov
| Gene/Protein | Cell Type | Effect of Butyrate | Research Finding |
| SREBP-2 | HepG2 (Liver) | ▼ Decreased activity | Butyrate treatment is associated with decreased cleaved SREBP-2 activity. nih.gov |
| LDLR | HepG2 (Liver) | ▼ Decreased expression | Reduced SREBP-2 activity leads to decreased gene and protein expression of LDLR. nih.gov |
| CYP7A1 | - | Indirect Regulation | The CYP7A1/SREBP2/miR-33a axis is critical in regulating hepatic cholesterol and bile acid synthesis. nih.gov |
In the intestine, the absorption and packaging of dietary fats into lipoproteins for transport is a critical process. Butyrate has been found to modulate this function by affecting key lipid transfer proteins. Specifically, research using the Caco-2 intestinal cell line has demonstrated that butyrate can impair lipid transport by inhibiting the Microsomal Triglyceride Transfer Protein (MTP) . nih.gov MTP is essential for loading lipids, including triglycerides and cholesterol esters, onto apolipoprotein B, a necessary step for the assembly of chylomicrons in the intestine. nih.govnih.govnih.gov By inhibiting MTP, butyrate can limit the release of lipids from the small intestine into the circulation. nih.gov
Apolipoproteins are crucial structural and functional components of lipoproteins. Butyrate influences the synthesis of key apolipoproteins in intestinal cells.
ApoB-48: This is the primary structural apolipoprotein for chylomicrons, which are assembled in the intestine to transport dietary fats. frontiersin.org Studies on Caco-2 cells revealed that butyrate significantly inhibits the synthesis of ApoB-48. nih.gov This effect, combined with the inhibition of MTP, suggests a coordinated downregulation of the intestinal chylomicron assembly and secretion pathway.
ApoA-I: This is the major protein component of high-density lipoprotein (HDL) and also plays a role in the formation of chylomicrons. Research has shown that butyrate also inhibits the synthesis of ApoA-I in Caco-2 cells. nih.gov Interestingly, in the HepG2 liver cell line, butyrate was found to increase the secretion of ApoA-I, suggesting tissue-specific regulation. nih.gov
| Apolipoprotein | Cell Line | Effect of Butyrate on Synthesis | Research Finding |
| ApoB-48 | Caco-2 (Intestinal) | ▼ 28% Inhibition | Butyrate showed a concomitant inhibitory effect on the synthesis of apolipoprotein B-48. nih.gov |
| ApoA-I | Caco-2 (Intestinal) | ▼ 32% Inhibition | Butyrate showed a concomitant inhibitory effect on the synthesis of apolipoprotein A-I. nih.gov |
| ApoA-I | Hep G2 (Liver) | ▲ Increased Secretion | The apo A-I mRNA level was increased 2.3-fold upon treatment with butyrate. nih.gov |
However, in other contexts, such as during the differentiation of porcine stromovascular cells into adipocytes, butyrate was found to enhance triglyceride storage. nih.gov This was achieved by upregulating the expression of key enzymes involved in triglyceride synthesis, including Diacylglycerol O-acyltransferase 1 (DGAT1) and DGAT2. nih.gov Conversely, in vivo studies in rabbits demonstrated that butyrate administration reduced triglyceride levels in both the liver and adipose tissue by downregulating the expression of genes involved in fatty acid synthesis, such as fatty acid synthase (FAS). tandfonline.comtandfonline.com These findings indicate that butyrate can either promote or inhibit lipid synthesis and storage, depending on the biological context.
Lipolysis is the process of breaking down stored triglycerides in adipose tissue into free fatty acids and glycerol, which are then released into the bloodstream. The influence of butyrate on this process is complex, with studies reporting both stimulatory and inhibitory effects.
Some research indicates that prolonged treatment of 3T3-L1 adipocytes with butyrate increases the rate of lipolysis. nih.gov Similarly, in vivo studies have shown that butyrate can promote lipolysis in the adipose tissue of rabbits and mice, leading to reduced fat accumulation. tandfonline.comtandfonline.combiorxiv.org This lipolytic effect is partly mediated by the upregulation of Hormone-Sensitive Lipase (B570770) (HSL) expression. tandfonline.comtandfonline.com
| Process | Model | Effect of Butyrate | Key Findings/Mediators |
| Lipolysis | 3T3-L1 Adipocytes | ▲ Increased | Prolonged treatment increased the rate of lipolysis. nih.gov |
| Lipolysis | Rabbits (in vivo) | ▲ Increased | Upregulated gene expression of hormone-sensitive lipase (HSL). tandfonline.comtandfonline.com |
| Lipolysis | Adipocyte/Macrophage Co-culture | ▼ Decreased | Suppressed lipase activity and protein production of ATGL and HSL. nih.gov |
| Lipid Accumulation | Chicken Adipocytes | ▼ Decreased | Both high and low concentrations reduced fat accumulation. sigmaaldrich.com |
| Hepatic Steatosis | Mice (in vivo) | ▼ Decreased | Prevented high-fat diet-induced hepatic lipid accumulation. nih.gov |
Involvement in Reverse Cholesterol Transport (RCT) Pathways
Reverse cholesterol transport (RCT) is a crucial process for removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion. nih.govyoutube.comyoutube.comnih.govyoutube.com The metabolite of cholesteryl butyrate, butyrate, has been shown to influence this pathway. In differentiated Caco-2 cells, butyrate stimulates the secretion of apolipoprotein A-IV (apoA-IV)-containing lipoprotein particles. nih.gov These particles are capable of promoting cholesterol efflux, with studies showing a 20-30% increase in cholesterol efflux from Fu5AH cells when incubated with conditioned media from butyrate-treated Caco-2 cells. nih.gov This suggests that butyrate can modulate RCT, a key process in maintaining cholesterol balance. nih.gov
However, the effects of butyrate on key proteins in the RCT pathway can be cell-type dependent. nih.gov In HepG2 liver cells, sodium butyrate has been observed to reduce the protein expression of ATP-binding cassette transporter sub-family A member 1 (ABCA1) and scavenger receptor class B type 1 (SR-BI), both of which are critical for the transfer of cholesterol to high-density lipoprotein (HDL) particles. nih.gov This effect was not consistent across all cell types studied, indicating a complex regulatory role for butyrate in RCT that may vary in different tissues. nih.gov
Modulation of Macrophage Lipid Homeostasis
Macrophages play a central role in the development of atherosclerosis, and their lipid homeostasis is tightly regulated. nih.gov Cholesteryl butyrate and its metabolite, butyrate, can modulate several aspects of macrophage lipid metabolism, contributing to a less atherogenic profile.
The uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages is a key event in the formation of foam cells, which are a hallmark of atherosclerotic plaques. nih.govnih.gov Butyrate has been shown to reduce the uptake of ox-LDL by macrophages. researchgate.net This reduction in ox-LDL uptake consequently leads to decreased intracellular lipid accumulation. researchgate.net By mitigating this process, butyrate helps to prevent the transformation of macrophages into lipid-laden foam cells. researchgate.net
Intracellular Signaling Pathways and Molecular Targets
The biological effects of cholesteryl butyrate and butyrate are mediated through their interaction with various intracellular signaling pathways and molecular targets.
G-Protein Coupled Receptor (GPCR) Interactions (e.g., GPR41, GPR43, GPR109A)
Butyrate is a known ligand for several G-protein coupled receptors (GPCRs), including GPR41 (also known as FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2). nih.govfrontiersin.orgnih.gov These receptors are expressed on various cell types, including immune cells and intestinal epithelial cells. nih.govnih.gov The activation of these GPCRs by butyrate can trigger downstream signaling cascades that influence cellular functions. tandfonline.comtandfonline.comashpublications.org For instance, butyrate's anti-inflammatory effects are partly mediated through these receptors. nih.govashpublications.org While acetate (B1210297) and propionate (B1217596) are the most potent agonists for GPR41 and GPR43, butyrate also activates these receptors. nih.gov GPR109A, on the other hand, is considered a major receptor for butyrate. frontiersin.orgnih.govashpublications.org The interaction of butyrate with these GPCRs is a key mechanism through which it exerts its diverse physiological effects. nih.govelsevierpure.com
Table 1: Butyrate and its Interaction with G-Protein Coupled Receptors
| Receptor | Also Known As | Primary Ligands | Role in Butyrate Signaling |
|---|---|---|---|
| GPR41 | FFAR3 | Acetate, Propionate, Butyrate | Mediates some of butyrate's metabolic effects. nih.govnih.gov |
| GPR43 | FFAR2 | Acetate, Propionate, Butyrate | Involved in butyrate's anti-inflammatory and immunomodulatory functions. nih.govfrontiersin.orgplos.org |
| GPR109A | HCAR2 | Butyrate, Niacin | A major receptor for butyrate, mediating its anti-inflammatory and other signaling pathways. frontiersin.orgnih.govashpublications.orgyoutube.comyoutube.com |
Extracellular Signal-Regulated Kinase (ERK) and AMP-Activated Protein Kinase (AMPK) Pathway Modulation
Butyrate has been shown to modulate the Extracellular Signal-Regulated Kinase (ERK) and AMP-Activated Protein Kinase (AMPK) signaling pathways. tandfonline.comtandfonline.com In rabbits, exogenous butyrate was found to regulate lipid metabolism primarily through the GPR41-mediated ERK-AMPK pathway. tandfonline.comtandfonline.com This activation leads to the inhibition of lipid synthesis and promotion of lipolysis in adipose tissue and the liver. tandfonline.comtandfonline.com In C2C12 myoblasts, butyrate was found to promote proliferation by activating the ERK/MAPK pathway. nih.gov However, the effect of butyrate on these pathways can be cell-type specific. For example, in the human colon cancer cell line HCT116, butyrate caused cell cycle arrest and apoptosis by decreasing phosphorylated ERK1/2, while it increased pERK1/2 in a noncancerous colon cell line. mdpi.com Furthermore, chronic exposure to butyrate can induce resistance in colon cancer cells through the downregulation of AMPK and activation of the Akt/mTOR signaling pathway. nih.gov
Histone Deacetylase (HDAC) Inhibition as a Primary Mechanism
A primary and well-established mechanism of action for butyrate is the inhibition of histone deacetylases (HDACs). nih.govpnas.orgnih.govepa.govmdpi.com HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate leads to histone hyperacetylation, a more open chromatin structure, and the altered expression of a subset of genes. nih.govpnas.org This epigenetic modification underlies many of butyrate's effects, including the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govnih.gov It is estimated that HDAC inhibition by butyrate affects the expression of about 2% of mammalian genes. nih.govepa.gov This mechanism is also linked to butyrate's ability to lower cellular cholesterol by downregulating SREBP-2 targets. nih.govnih.gov
Table 2: Key Research Findings on the Molecular Mechanisms of Butyrate
| Molecular Mechanism | Key Findings | Cell/Animal Model |
|---|---|---|
| Reverse Cholesterol Transport | Stimulates apoA-IV-containing lipoprotein secretion, increasing cholesterol efflux. nih.gov | Caco-2 cells, Fu5AH cells |
| Reduces ABCA1 and SR-BI protein expression. nih.gov | HepG2 cells | |
| Macrophage Lipid Homeostasis | Reduces ox-LDL uptake and intracellular lipid accumulation. researchgate.net | Macrophages |
| GPCR Signaling | Activates GPR41, GPR43, and GPR109A to mediate metabolic and anti-inflammatory effects. nih.govfrontiersin.orgnih.govnih.govtandfonline.comtandfonline.comashpublications.org | Various, including rabbits, immune cells |
| ERK/AMPK Pathway | Regulates lipid metabolism via the GPR41-ERK-AMPK pathway. tandfonline.comtandfonline.com | Rabbits |
| Promotes myoblast proliferation via the ERK/MAPK pathway. nih.gov | C2C12 myoblasts | |
| Induces resistance in colon cancer cells via AMPK downregulation. nih.gov | Human colon cancer cells | |
| HDAC Inhibition | Causes histone hyperacetylation, altering gene expression. nih.govpnas.org | Cultured mammalian cells |
| Lowers cellular cholesterol by impairing SREBP-2 signaling. nih.govnih.gov | HepG2 cells |
Epigenetic Regulation of Gene Expression (e.g., c-Myc, PCNA, bcl-2, Fas/APO1 (CD95))
Cholesteryl butyrate, through its primary metabolite butyrate, plays a significant role in the epigenetic regulation of gene expression, which is crucial for controlling cellular processes like proliferation, apoptosis, and cell cycle progression. Butyrate is a well-established histone deacetylase (HDAC) inhibitor. nih.govd-nb.infowaocp.org By inhibiting HDACs, butyrate leads to an increase in the acetylation of histone proteins, which in turn alters chromatin structure, making it more accessible to transcription factors and thereby modulating the expression of various genes. researchgate.net This section will delve into the specific epigenetic regulatory effects of cholesteryl butyrate and its metabolite, butyrate, on the expression of key genes: c-Myc, PCNA, bcl-2, and Fas/APO1 (CD95).
c-Myc: The c-Myc proto-oncogene is a critical regulator of cell proliferation and is often overexpressed in various cancers. Research has demonstrated that cholesteryl butyrate, delivered via solid lipid nanoparticles (chol-but SLN), can effectively down-regulate c-Myc expression in human leukemic cell lines. nih.gov A rapid and transient decrease in c-myc expression was observed at a concentration of 0.25 mM chol-but SLN. nih.gov Similarly, sodium butyrate has been shown to significantly decrease the expression of the c-MYC gene by 64% in human colon cancer cells. nih.gov This down-regulation of c-Myc is a key mechanism through which butyrate exerts its anti-proliferative effects.
PCNA (Proliferating Cell Nuclear Antigen): PCNA is a crucial protein involved in DNA replication and repair, and its expression is tightly linked to cell proliferation. Studies have shown that sodium butyrate can reduce the protein levels of PCNA in porcine intestinal epithelial cells at concentrations of 5 and 10 mM. nih.gov While the direct epigenetic regulation of the PCNA gene by butyrate through histone modification of its promoter is not as extensively documented as for other genes, the down-regulation of PCNA is a consistent finding in butyrate-induced cell cycle arrest. The effect of butyrate on PCNA is often linked to the up-regulation of cell cycle inhibitors like p21, which can in turn inhibit PCNA activity. mdpi.com
bcl-2: The B-cell lymphoma 2 (bcl-2) gene is a key anti-apoptotic factor, and its overexpression is associated with cancer cell survival and resistance to therapy. Butyrate has been shown to down-regulate the expression of bcl-2 at both the mRNA and protein levels in human breast cancer cells. nih.gov This down-regulation of bcl-2 is a critical step in butyrate-induced apoptosis. nih.gov The mechanism is linked to butyrate's function as an HDAC inhibitor, which can lead to the de-repression of pro-apoptotic genes and the repression of anti-apoptotic genes like bcl-2. nih.gov
Fas/APO1 (CD95): The Fas receptor (also known as APO-1 or CD95) is a death receptor that, upon activation by its ligand (FasL), triggers apoptosis. Butyrate has been found to upregulate the expression of Fas in various cell types, thereby sensitizing them to Fas-mediated apoptosis. nih.govnih.gov The underlying epigenetic mechanism involves the inhibition of histone deacetylase 1 (HDAC1) by butyrate. nih.gov This inhibition leads to hyperacetylation of the Fas promoter, resulting in increased gene expression. nih.gov This upregulation of the Fas/APO1 receptor is a significant contributor to the pro-apoptotic effects of butyrate.
Interactive Data Table: Epigenetic Regulation of Key Genes by Cholesteryl Butyrate and its Metabolites
| Gene | Compound | Cell Line(s) | Concentration | Effect on Expression | Reference(s) |
| c-Myc | Cholesteryl Butyrate SLN | Human leukemic cells | 0.25 mM | Down-regulation | nih.gov |
| c-Myc | Sodium Butyrate | Human colon cancer cells | Not specified | Down-regulation (64%) | nih.gov |
| PCNA | Sodium Butyrate | Porcine intestinal epithelial cells | 5 and 10 mM | Down-regulation (protein level) | nih.gov |
| bcl-2 | Sodium Butyrate | Human breast cancer cells | Not specified | Down-regulation (mRNA and protein) | nih.gov |
| bcl-2 | Sodium Butyrate | Human colorectal carcinoma cells | Not specified | Down-regulation | |
| Fas/APO1 (CD95) | Butyrate | Mouse T cells | Not specified | Up-regulation | nih.gov |
| Fas/APO1 (CD95) | Butyrate | Young adult mouse colonic cells | 1 mM | Up-regulation | nih.gov |
Role of Cholesteryl Butyrate in Disease Pathophysiology Pre Clinical and Mechanistic Studies
Atherosclerosis Research
Atherosclerosis is fundamentally a disease of lipid accumulation and chronic inflammation in the arterial wall. The esterification of cholesterol to form cholesteryl esters is a critical step in the development of the characteristic lesions of this disease.
Atherosclerotic plaques are laden with cholesteryl esters, which are the primary form of stored cholesterol within the arterial wall. nih.gov These esters are found in significant amounts in the fatty lesions of atherosclerotic plaques. avantiresearch.com The formation of foam cells, which are macrophages that have become engorged with lipid droplets, is a hallmark of early atherosclerosis. researchgate.netfrontiersin.org This process is initiated by the uptake of modified low-density lipoproteins (LDL) by macrophages. nih.gov Inside the macrophage, the cholesteryl esters from LDL are hydrolyzed to free cholesterol, which is then re-esterified by the enzyme acyl-CoA: cholesterol acyltransferase (ACAT). frontiersin.orgnih.gov This re-esterification is a key step in the accumulation of cholesteryl esters within the cell, leading to the formation of lipid droplets and the transformation of the macrophage into a foam cell. researchgate.net The accumulation of these cholesteryl ester-rich foam cells contributes significantly to the growth of the atherosclerotic plaque. wikipedia.orgelsevierpure.com
While specific studies detailing the accumulation of cholesteryl butyrate (B1204436) itself within arterial lesions are not abundant, the general mechanism of cholesteryl ester accumulation provides a framework for understanding its potential role. As an ester of cholesterol, it would be subject to the same metabolic processes within macrophages that lead to foam cell formation.
Butyrate, a short-chain fatty acid, has demonstrated significant anti-atherogenic properties in various preclinical studies. Prodrugs are often utilized to enhance the bioavailability of butyrate. One such approach involves the use of cholesteryl-butyrate solid lipid nanoparticles (chol-but SLN), which act as a delivery system for butyric acid. frontiersin.org
Animal models have provided compelling evidence for the ability of butyrate to reduce the size of atherosclerotic plaques. In a study using ApoE knockout mice, a common model for atherosclerosis research, supplementation with 1% butyrate in the diet for 10 weeks resulted in a 50% reduction in atherosclerosis in the aorta. nih.gov Another study on ApoE-/- mice fed a high-fat diet found that administration of sodium butyrate for 14 weeks dramatically reduced the atherosclerotic lesion area. nih.gov Similarly, tributyrin, a triglyceride analogue that is metabolized to butyrate, inhibited the development of atherosclerosis and lipid deposition in the plaque of apolipoprotein E-deficient mice. gutmicrobiotaforhealth.com These findings suggest that the butyrate component of cholesteryl butyrate could exert a protective effect against plaque formation.
Beyond reducing plaque size, butyrate has been shown to improve plaque stability, a crucial factor in preventing plaque rupture and subsequent thrombotic events. In the same study on ApoE knockout mice, butyrate treatment led to increased collagen deposition in the lesions, which strengthens the fibrous cap of the plaque, making it more stable. nih.gov The study also observed a lower migration of macrophages into the lesion site. nih.gov Unstable plaques are characterized by a high inflammatory cell content and a thin fibrous cap, making them prone to rupture. maastrichtuniversity.nlresearchgate.net By promoting a more stable plaque phenotype, butyrate may reduce the risk of acute cardiovascular events.
Anti-atherogenic Effects Mediated by Butyrate Prodrugs in Animal Models
Inflammatory Processes and Immune System Homeostasis
The anti-atherogenic effects of butyrate are closely linked to its potent anti-inflammatory properties and its ability to modulate the immune system.
Butyrate exerts its anti-inflammatory effects through various mechanisms, primarily through the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs). nih.gov As a prodrug, cholesteryl butyrate, delivered via solid lipid nanoparticles (chol-but SLN), has been shown to be more potent than sodium butyrate in exerting anti-inflammatory effects. frontiersin.org
Studies have demonstrated that chol-but SLN can inhibit the adhesion of neutrophils to endothelial cells, a critical early step in the inflammatory cascade. frontiersin.org Butyrate treatment has also been shown to reduce the expression of key inflammatory proteins such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and vascular cell adhesion molecule-1 (VCAM-1) in vascular smooth muscle cells. nih.gov Furthermore, in animal models of atherosclerosis, butyrate supplementation led to a decrease in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing the production of the anti-inflammatory cytokine IL-10. nih.gov This modulation of the inflammatory environment within the arterial wall is a key mechanism by which butyrate and its prodrugs can mitigate the progression of atherosclerosis. Butyrate has also been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammation. nih.govnih.gov
Butyrate plays a crucial role in maintaining immune homeostasis, particularly in the gut. nih.gov While the direct effects of cholesteryl butyrate on systemic immune function are still under investigation, the known immunomodulatory properties of butyrate suggest a potential for beneficial effects.
Intestinal Barrier Function and Gut Homeostasis
The health of the gastrointestinal tract is intrinsically linked to the integrity of the intestinal barrier and the balance of the gut microbiota. Cholesteryl butyrate, by delivering butyrate to the colon, can positively influence both of these aspects.
The intestinal barrier is maintained by tight junctions, which are protein complexes that seal the space between adjacent epithelial cells. Butyrate has been shown to enhance intestinal barrier function by modulating the expression and assembly of tight junction proteins.
Butyrate is a natural product of the fermentation of dietary fibers by the gut microbiota. The oral administration of butyrate, or a prodrug like cholesteryl butyrate, can in turn influence the composition and activity of the gut microbiota.
Studies in mice have shown that oral administration of sodium butyrate can significantly alter the gut microbiota. nih.gov While the specific changes can vary, butyrate is generally considered to support a healthy gut microbiome. universiteitleiden.nlthehealthy.comnih.govnih.gov For instance, butyrate can promote the growth of other beneficial bacteria. thehealthy.com In a mouse model of atherosclerosis, butyrate supplementation was associated with improvements in gut microbiota diversity. universiteitleiden.nl
Oncological Research (In Vitro and Animal Model Studies)
Cholesteryl butyrate, particularly when formulated into solid lipid nanoparticles (cholbut SLN), has shown significant promise as an anti-cancer agent in pre-clinical studies. frontiersin.org These nanoparticles serve as an effective delivery system for butyrate to tumor cells. nih.govfrontiersin.org
In vitro studies have demonstrated that cholbut SLN can inhibit the growth of various tumor cell lines in a dose- and time-dependent manner. nih.govfrontiersin.org The anti-proliferative effects of cholbut SLN were found to be more potent than those of sodium butyrate. nih.gov These effects are associated with the inhibition of the Akt signaling pathway and cell cycle arrest. nih.gov
In vivo animal models have further supported the anti-tumor potential of cholbut SLN. In a mouse model of prostate cancer, treatment with cholbut SLN was shown to inhibit local tumor growth. frontiersin.org Another study confirmed that intragastric administration of butyrate could enhance the efficacy of chemotherapy drugs in a glioma model.
| Cancer Model | Cholesteryl Butyrate Formulation | Key Findings |
| Various Tumor Cell Lines (in vitro) | Solid Lipid Nanoparticles (cholbut SLN) | Inhibited tumor cell growth, more potent than sodium butyrate. nih.gov |
| Prostate Cancer (in vivo) | Solid Lipid Nanoparticles (cholbut SLN) | Inhibited local tumor growth after subcutaneous injection of cancer cells. frontiersin.org |
| Glioma (in vivo) | Butyrate (general) | Enhanced the ability of chemotherapy drugs to penetrate the blood-brain barrier. |
Antineoplastic Activities in Various Cancer Cell Lines
Cholesteryl butyrate, primarily through the action of its active metabolite butyrate, demonstrates significant antineoplastic properties across a range of cancer cell lines. nih.govnih.gov The ester form is investigated as a more efficient delivery vehicle for butyrate to cancer cells. nih.gov In its free form, butyric acid is known to suppress cell proliferation, promote differentiation, and stimulate apoptosis in neoplastic cells, while having a protective effect on normal cells. nih.gov
Research has consistently shown that cholesteryl butyrate can inhibit the growth and proliferation of various cancer cells. Studies utilizing solid lipid nanoparticles containing cholesteryl butyrate (cholbut SLN) have demonstrated a marked reduction in cancer cell viability and clonogenic capacity. nih.govnih.gov For instance, cholbut SLN treatment has been shown to inhibit the proliferation of cholangiocarcinoma cells (HuCCT1 and KMCH) and colorectal cancer cells (HCT-116 and HT-29). frontiersin.orgplos.org The anti-proliferative effect is a well-documented action of butyrate, which cholesteryl butyrate is designed to deliver. plos.org
Table 1: Effect of Cholesteryl Butyrate (or its active component Butyrate) on Cancer Cell Proliferation
| Cell Line | Cancer Type | Key Findings | Reference(s) |
|---|---|---|---|
| PC-3 | Prostate Cancer | Cholbut SLN inhibited cell viability and clonogenic activity. | nih.gov |
| Various | Colon-rectum, Breast, Prostate, Melanoma | Cholbut SLN inhibited cell growth. | nih.gov |
| HuCCT1, KMCH | Cholangiocarcinoma | Butyrate treatment reduced cell proliferation. | frontiersin.org |
| HCT-116, HT-29 | Colorectal Cancer | Sodium butyrate suppressed cell proliferation. | plos.org |
A primary mechanism behind the antineoplastic activity of cholesteryl butyrate is the induction of apoptosis, or programmed cell death, in cancer cells. plos.orgnih.gov Butyrate, released from cholesteryl butyrate, is a well-established apoptosis-inducing agent in colon cancer cells, an effect that is notably selective for transformed cells over normal intestinal epithelial cells. nih.gov Studies on various colorectal cancer cell lines, including Caco-2, HT-29, and HCT-116, have confirmed that butyrate triggers high rates of apoptosis. plos.orgresearchgate.netnih.gov
The process is often mediated via the mitochondrial pathway. nih.gov For example, in Caco-2 cells, butyrate-induced apoptosis involves the loss of plasma membrane asymmetry and the formation of apoptotic bodies. nih.gov This apoptotic induction can occur independently of the p53 tumor-suppressor gene, as observed in RG/C2 adenoma and PC/JW/FI carcinoma cell lines. nih.gov
Table 2: Research Findings on Butyrate-Induced Apoptosis in Cancer Cells
| Cell Line(s) | Key Findings | Apoptotic Pathway/Mechanism | Reference(s) |
|---|---|---|---|
| Caco-2 | Butyrate induced a high rate of apoptosis in a dose- and time-dependent manner. | Mediated via the mitochondrial pathway; involves caspase activation. | nih.gov |
| HCT-116, HT-29 | Sodium butyrate resulted in apoptotic cell death. | Associated with endoplasmic reticulum stress. | plos.org |
| RG/C2, AA/Cl, PC/JW/FI | Sodium butyrate at physiological concentrations induced apoptosis. | Occurs in a p53-independent pathway. | nih.gov |
Cholesteryl butyrate nanoparticles have been observed to inhibit cell cycle progression in tumor cell lines. nih.govnih.gov This effect is attributed to butyrate's ability to arrest the cell cycle, most commonly at the G0/G1-S transition phase. nih.gov This arrest prevents the cells from entering the S-phase, where DNA replication occurs, thereby halting proliferation. nih.gov In Madin-Darby bovine kidney (MDBK) cells, butyrate treatment almost completely eliminated the population of cells in the S-phase, confirming a block at the G1/S boundary. nih.gov This G1 phase arrest suggests that butyrate affects the expression of genes required for the initiation of DNA replication. nih.gov
Beyond inducing cell death, the butyrate delivered by cholesteryl butyrate can promote the differentiation of cancer cells, which is a key aspect of its therapeutic potential in colorectal cancer. nih.gov In colon adenocarcinoma Caco-2 cells, treatment with sodium butyrate was shown to increase the activity of alkaline phosphatase, a well-known marker of cell differentiation. nih.gov This induction of a more differentiated state is associated with suppressed cell proliferation and changes in the expression of genes related to pluripotency. nih.gov
Investigation of Tissue-Specific Responses and Broad Anticancer Mechanisms
The anticancer effects of cholesteryl butyrate have been observed across a variety of cancer types, indicating a broad mechanism of action. nih.gov Cholbut SLN has demonstrated inhibitory effects on cell lines derived from human colon-rectum, breast, and prostate cancers, as well as melanoma. nih.gov
The broad mechanisms extend beyond direct cytotoxicity and cell cycle arrest. Key findings include:
Inhibition of Pro-survival Signaling: Cholbut SLN treatment has been shown to inhibit the phosphorylation of Akt, a critical protein in cell survival and proliferation pathways, suggesting this is a component of its tumor-inhibiting activity. nih.govnih.gov
Inhibition of Metastatic Processes: Cholesteryl butyrate nanoparticles can inhibit the adhesion of cancer cells to endothelial cells and also reduce cancer cell migration. nih.govnih.gov These actions are crucial for preventing metastasis. The mechanism involves the down-modulation of ERK and p38 MAPK phosphorylation. nih.gov
Modulation of Adhesion Molecules: Treatment with cholbut SLN was found to induce the expression of E-cadherin, a protein that helps cells stick together and is often lost in cancer progression, while inhibiting claudin-1 expression in endothelial cells. nih.gov
These findings suggest that cholesteryl butyrate acts as a multifaceted agent, targeting not only tumor cell growth but also the critical processes of invasion and metastasis. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Butyric Acid Cholesterol Ester (Cholesteryl Butyrate) |
| Butyric Acid |
| Sodium Butyrate |
| E-cadherin |
Advanced Analytical Methodologies in Cholesteryl Butyrate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of lipid analysis, allowing for the separation of cholesteryl butyrate (B1204436) from a myriad of other molecular species present in biological samples. The choice of technique depends on the specific research question, the volatility of the analyte, and the required level of resolution.
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While intact cholesteryl esters have high boiling points, GC analysis is typically performed on the fatty acid moiety after hydrolysis and derivatization. To analyze the butyrate component of cholesteryl butyrate, the ester is first hydrolyzed to release free butyric acid, which is then converted into a more volatile form, most commonly a fatty acid methyl ester (FAME).
The resulting butyrate methyl ester can be separated and quantified using a GC system, often equipped with a Flame Ionization Detector (GC-FID). The FID is highly sensitive to hydrocarbons and provides a response proportional to the mass of carbon, making it suitable for quantification. High-Resolution Gas-Liquid Chromatography (HR-GLC), utilizing long capillary columns, offers superior separation efficiency, capable of resolving complex mixtures of FAMEs.
For the analysis of the cholesterol moiety, it can also be derivatized to increase its volatility and then analyzed by GC. However, for the intact cholesteryl ester, other methods are often preferred. The separation of cholesteryl esters by GC is influenced by the column's stationary phase. Nonpolar columns separate esters primarily by carbon number, whereas polar columns provide separation based on the degree of unsaturation.
Table 1: Representative GC-FID Parameters for Fatty Acid Methyl Ester (FAME) Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | Polar Capillary Column (e.g., CP-Sil 88, 50 m x 0.25 mm) | Separates FAMEs based on chain length and degree of unsaturation. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |
| Injection Mode | Split (e.g., 1:20 ratio) | Introduces a small, representative portion of the sample onto the column. |
| Injector Temp. | 250 - 300 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial Temp: 160°C, hold 2 min; Ramp to 200°C @ 20°C/min, hold 4 min; Ramp to 270°C @ 5°C/min, hold 23 min | Temperature gradient to elute FAMEs with different boiling points at different times for separation. masontechnology.ie |
| Detector | Flame Ionization Detector (FID) | Quantifies eluted compounds. |
| Detector Temp. | 280 - 300 °C | Prevents condensation of analytes in the detector. masontechnology.ie |
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of lipids, including intact cholesteryl esters, which are not sufficiently volatile for direct GC analysis. Reverse-phase HPLC (RP-HPLC) is the most common modality for this purpose. In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. Cholesteryl butyrate, being a nonpolar lipid, is well retained and separated from more polar lipids.
The separation of different cholesteryl esters on a C18 column is determined by the fatty acid chain length and degree of unsaturation. Shorter and more unsaturated fatty acid esters elute earlier than longer and more saturated ones. Cholesteryl butyrate, having a very short C4 fatty acid chain, would be expected to have a significantly shorter retention time compared to the more common long-chain cholesteryl esters like cholesteryl oleate or palmitate.
Quantitative analysis of cholesteryl butyrate has been successfully performed using RP-HPLC coupled with an ultraviolet (UV) detector sigmaaldrich.com. Since cholesterol and its esters have a characteristic absorbance at low wavelengths (around 200-210 nm), UV detection provides a sensitive means of quantification technologynetworks.com.
Table 2: Typical HPLC Conditions for Cholesteryl Ester Analysis
| Parameter | Typical Value/Condition | Reference |
| Column | Reverse-Phase C18 (e.g., µBondapak C18, Zorbax ODS) | Nonpolar stationary phase for separation of lipids. |
| Mobile Phase | Acetonitrile/Isopropanol (50:50, v/v) | Polar mobile phase elutes compounds based on hydrophobicity. technologynetworks.com |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV Absorbance at 200-210 nm | Detects the cholesterol moiety. technologynetworks.com |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
While cholesteryl butyrate itself is a neutral molecule, analytical methods are often required for its hydrolysis product, butyric acid, or other charged butyrate derivatives. Butyric acid is a polar, hydrophilic compound that exhibits poor retention on standard reverse-phase columns. Ion-Pair Chromatography (IPC) is a specialized HPLC technique that overcomes this challenge.
In IPC, an ion-pairing reagent is added to the mobile phase. This reagent is a large ionic molecule with a charge opposite to that of the analyte and a hydrophobic alkyl chain. For the analysis of the butyrate anion (a carboxylate), a cationic ion-pairing reagent such as a tetraalkylammonium salt is used. The reagent forms an electrically neutral, hydrophobic ion pair with the butyrate ion. This complex can then be retained and separated on a nonpolar C8 or C18 stationary phase researchgate.net. The retention is controlled by factors such as the chain length of the ion-pairing reagent and the concentration of organic solvent in the mobile phase researchgate.net.
One study successfully developed an indirect photometric chromatography method, a form of IPC, for the determination of short-chain fatty acids including n-butyric acid. The method utilized a diphenylguanidine aqueous solution as the mobile phase on a PR8 column tandfonline.comresearchgate.net. This approach demonstrates the utility of IPC for quantifying the butyrate component, which is crucial for studying the bioavailability and metabolic fate of cholesteryl butyrate.
Spectroscopic Characterization Methods (e.g., ¹³C Nuclear Magnetic Resonance Spectroscopy)
Spectroscopic methods are indispensable for the structural confirmation and characterization of chemical compounds like cholesteryl butyrate. Among these, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. This technique provides detailed information about the carbon skeleton of a molecule by detecting the distinct magnetic properties of each unique carbon atom. mriquestions.commagritek.com
In the analysis of cholesteryl butyrate, ¹³C NMR spectroscopy allows for the unambiguous identification of the carbon atoms belonging to both the cholesterol and the butyrate portions of the molecule. mriquestions.comspectrabase.com The resulting spectrum displays a series of peaks, where the chemical shift (position) of each peak corresponds to a specific carbon atom's chemical environment. This enables researchers to verify the successful synthesis of the ester and confirm its purity. For example, the formation of the ester linkage is confirmed by a characteristic shift in the signals of the carbon atoms at the esterification site. nih.gov
Detailed Research Findings:
A ¹³C NMR study of liquid cholesteryl esters has shown well-resolved single carbon resonances from both the steroid ring carbons and the fatty acyl carbons. mriquestions.com This high resolution allows for a detailed probe of the molecular structure. The ¹³C NMR spectrum of cholesteryl butyrate has been documented in spectral databases, providing a reference for researchers. spectrabase.com In the synthesis of related compounds, such as resveratrol butyrate esters, ¹³C NMR is used to confirm the structure, with the ester group's carbonyl carbon appearing at a characteristic chemical shift of around 171 ppm. nih.gov Similarly, analysis of cholesterol itself shows a complex spectrum with 27 distinct carbon atoms, which serves as a baseline for interpreting the spectrum of its esters. magritek.com
The table below presents typical ¹³C NMR chemical shifts for the core structures involved in cholesteryl butyrate.
| Functional Group/Part of Molecule | Typical ¹³C NMR Chemical Shift (ppm) | Reference |
| Ester Carbonyl (C=O) | ~171 | nih.gov |
| Cholesterol Steroid Ring Carbons | 20 - 145 | mriquestions.commagritek.com |
| Butyrate Acyl Chain Carbons | ~13 - 36 |
Flow Cytometry for Cellular Analysis and Phenotyping
Flow cytometry is a laser-based technology that enables the rapid analysis of single cells or particles as they pass in a fluid stream through a beam of light. It is a cornerstone of cellular analysis in cholesteryl butyrate research, allowing for the quantitative measurement of various cellular properties, including cell cycle status, apoptosis (programmed cell death), and the expression of specific proteins. researchgate.net
Researchers use fluorescent probes or antibodies to label specific cellular components or markers. When the labeled cells pass through the laser, they emit light signals that are detected and translated into electronic data. This allows for the high-throughput analysis of large cell populations, providing statistically robust data on the biological effects of cholesteryl butyrate.
Detailed Research Findings:
Flow cytometry has been instrumental in revealing the anti-proliferative and pro-apoptotic effects of cholesteryl butyrate, particularly when delivered via solid lipid nanoparticles (SLNs). In studies on human leukemia and melanoma cell lines, flow cytometric analyses demonstrated that cholesteryl butyrate SLNs can induce cell cycle arrest. researchgate.netnih.gov For instance, in Jurkat cells, treatment led to an increase in the G2/M phase population, while in U937 and HL-60 cells, it caused a dose-dependent increase in the G0/G1 phase. researchgate.net
Apoptosis induction is another key effect analyzed by flow cytometry. Using Annexin-V and propidium iodide (PI) staining, researchers have shown a dose- and time-dependent increase in apoptotic cells in melanoma cell lines following treatment with cholesteryl butyrate SLNs. nih.gov This was often accompanied by changes in the expression of apoptosis-related proteins like Bcl-2 and Fas/APO1 (CD95), which can also be quantified by flow cytometry. nih.gov
The table below summarizes findings from flow cytometry studies investigating the effects of cholesteryl butyrate formulations on cancer cells.
| Cell Line | Treatment | Parameter Measured | Key Finding | Reference |
| Jurkat (Leukemia) | Cholesteryl Butyrate SLN (0.25 mM) | Cell Cycle Distribution | Pronounced increase in G2/M phase cells and decrease in G0/G1 cells. | researchgate.net |
| U937 & HL-60 (Leukemia) | Cholesteryl Butyrate SLN | Cell Cycle Distribution | Dose-dependent increase in G0/G1 phase cells and decrease in G2/M cells. | researchgate.net |
| Jurkat & HL-60 (Leukemia) | Cholesteryl Butyrate SLN (0.5 mM) | Apoptosis | Significant increase in sub-G0/G1 apoptotic cells. | researchgate.net |
| Melanoma Cell Lines | Cholesteryl Butyrate SLN | Apoptosis (Annexin-V/PI) | Dose- and time-dependent increase in the percentage of apoptotic (Annexin-V+) cells. | nih.gov |
Future Directions and Emerging Research Avenues in Cholesteryl Butyrate Studies
Novel Therapeutic Strategies Incorporating Cholesteryl Butyrate (B1204436) and its Derivatives
The therapeutic potential of cholesteryl butyrate, particularly when formulated into advanced delivery systems, is being investigated for several conditions. Its primary active component, butyrate, is a histone deacetylase (HDAC) inhibitor, which can induce apoptosis, inhibit proliferation, and promote differentiation in tumor cells. nih.govsmolecule.com
In cancer therapy, research has focused on cholesteryl butyrate solid lipid nanoparticles (cholbut SLNs). nih.gov These nanoparticles have demonstrated significant anti-cancer effects in both in vitro and in vivo models. nih.govresearchgate.net Studies have shown that cholbut SLNs can inhibit the viability, clonogenic capacity, and cell cycle progression of various tumor cell lines, including those from colon, prostate, breast, and leukemia cancers. nih.govpa2online.org A key finding is that cholbut SLNs are often more potent than sodium butyrate, the conventional form of the drug. nih.govpa2online.org For instance, in treating the HL-60 acute promyelocytic leukemia cell line, cholbut SLNs caused a more significant reduction in cell growth compared to sodium butyrate at the same concentration. pa2online.org Furthermore, these nanoparticles have been shown to inhibit tumor cell adhesion and migration, crucial steps in cancer metastasis. nih.gov In animal models, treatment with cholbut SLNs has delayed tumor growth and prevented lung metastases. nih.govresearchgate.net
Beyond cancer, emerging strategies are exploring cholesteryl butyrate and other butyrate derivatives for different diseases.
Inflammatory Diseases : Cholbut SLNs have shown anti-inflammatory properties, notably by inhibiting the adhesion of neutrophils to endothelial cells, a key process in inflammatory conditions like ulcerative colitis. nih.govresearchgate.net The nanoparticle formulation allows for effective delivery of butyric acid at lower dosages, potentially offering a new therapeutic avenue for chronic inflammatory diseases. nih.gov
Neurodegenerative Diseases : Butyrate has demonstrated neuroprotective effects, including the ability to relieve neuroinflammation and enhance synaptic plasticity in animal models of Alzheimer's and Parkinson's disease. nih.gov It may also play a role in mitigating neuronal amyloidogenesis, a hallmark of Alzheimer's, which is linked to high cholesterol levels. nih.gov The gut-brain axis is a central component of this research, as gut microbiota produce butyrate that can influence brain health. nih.govmdpi.com
Cardiovascular Disease : Butyrate prodrugs are being developed to combat atherosclerosis. A derivative, Serine-Butyrate (Ser-But), was engineered to increase bioavailability and was shown to reduce vascular inflammation, LDL cholesterol, and atherosclerotic plaque area in mouse models. aiche.org
| Cancer Cell Line | Formulation | Observed Effect | Reference |
|---|---|---|---|
| HL-60 (Acute Promyelocytic Leukemia) | Chol-but SLN | 80% reduction in cell growth at 24h, significant increase in apoptosis. More effective than Sodium Butyrate. | pa2online.org |
| MCF7 (Breast Cancer) | Chol-but SLN | ~45% reduction in cell growth at 48h (similar to Sodium Butyrate at 1.00 mM). | pa2online.org |
| HT29 (Colon Cancer) | Cholbut SLN | Inhibited adhesion to endothelial cells at concentrations 1000 times lower than free butyrate. | nih.gov |
| PC-3 (Prostate Cancer) | Cholbut SLN | Inhibited cell viability, clonogenic activity, and Akt phosphorylation. Delayed tumor growth in vivo. | nih.gov |
Interdisciplinary Approaches in Lipid Metabolism, Inflammation, and Cancer Research
The study of cholesteryl butyrate sits (B43327) at the intersection of several scientific disciplines, primarily lipid metabolism, inflammation, and oncology. Research in this area highlights the intricate connections between these biological processes. Butyrate, the active molecule released from cholesteryl butyrate, modulates numerous cellular pathways. mdpi.comresearchgate.net
In the context of inflammation and cancer, butyrate exhibits dual functionality. It can suppress the activation of pro-inflammatory pathways like nuclear factor kappa-B (NF-κB), thereby reducing the production of inflammatory cytokines. mdpi.comyoutube.com This anti-inflammatory action is crucial, as chronic inflammation is a known driver of cancer. At the same time, butyrate acts as an HDAC inhibitor, a mechanism that directly triggers anti-cancer effects like cell cycle arrest and apoptosis in malignant cells. usda.govfrontiersin.org
The link to lipid metabolism is also multifaceted. Butyrate itself influences lipid synthesis and breakdown. tandfonline.com It can modulate key metabolic signaling pathways, including those involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor γ (PPARγ), which regulate both lipid homeostasis and inflammation. mdpi.comfrontiersin.org The use of cholesterol as the backbone for the prodrug creates a direct link to cholesterol metabolism, which is itself dysregulated in many cancers and neurodegenerative diseases. nih.govresearchgate.net
Furthermore, the role of the gut microbiome adds another layer of complexity and opportunity. Gut bacteria ferment dietary fibers to produce short-chain fatty acids like butyrate. youtube.comhealthline.com This production influences local colon health and has systemic effects on inflammation and metabolism, linking diet, microbial ecosystems, and disease states like obesity, diabetes, and atherosclerosis. mdpi.comsciencedaily.com This "gut-brain axis" is particularly relevant for neuroinflammatory and neurodegenerative conditions. nih.govmdpi.com
Advancements in Cholesteryl Butyrate Prodrug Design and Targeted Delivery Platforms
A significant challenge in harnessing the therapeutic power of butyric acid is its unfavorable pharmacological profile, including a very short half-life and rapid metabolism. nih.govnih.gov To address this, cholesteryl butyrate was developed as a prodrug, which is an inactive compound that is converted into its active form within the body. nih.govnih.gov Recent research has focused on sophisticated delivery platforms to enhance the efficacy of this prodrug strategy.
The most extensively studied platform is the Solid Lipid Nanoparticle (SLN). nih.govnih.gov Cholesteryl butyrate itself forms the solid lipid matrix of these nanoparticles (cholbut SLNs). nih.govnih.gov These SLNs are typically spherical, with an average diameter of 80 to 150 nanometers, and are prepared using a warm microemulsion method. nih.govnih.gov
The advantages of using SLNs for cholesteryl butyrate delivery are numerous:
Enhanced Stability and Bioavailability : SLNs protect the cholesteryl butyrate from premature degradation, increasing its stability and bioavailability. nih.govnih.gov
Targeted Delivery : Nanoparticles can preferentially accumulate in tumor tissues or sites of inflammation due to the Enhanced Permeability and Retention (EPR) effect, where leaky blood vessels and poor lymphatic drainage allow nanoparticles to be retained. nih.gov
Sustained Release : SLNs can act as a local depot, providing a continuous supply of the therapeutic compound at the target site. nih.gov
Improved Efficacy : By ensuring the drug reaches its target at therapeutic concentrations, SLNs have demonstrated greater anti-neoplastic and anti-inflammatory effects compared to the free drug. nih.govnih.gov
Beyond SLNs, other innovative delivery platforms for butyrate are emerging. These systems aim to deliver butyrate more effectively to the colon or improve its systemic absorption.
| Delivery Platform | Description | Therapeutic Goal | Reference |
|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Nanoparticles with a solid lipid matrix made of cholesteryl butyrate. | Targeted delivery for cancer and inflammatory diseases; sustained release. | nih.govnih.govnih.gov |
| Serine-Butyrate Conjugate (Ser-But) | A prodrug created by conjugating butyrate to the amino acid serine. | Increase oral bioavailability by using gut amino acid transporters; treatment of atherosclerosis. | aiche.org |
| Butyrylated High-Amylose Maize Starch (HAMSB) | A prebiotic starch used as a carrier for butyrate. | Targeted delivery of butyrate to the colon, where it is released by bacterial enzymes. Improves glucose metabolism and reduces inflammation. | mdpi.com |
| Engineered Escherichia coli Nissle 1917 | Metabolically reprogrammed bacteria that synthesize butyrate directly within the tumor microenvironment. | Targeted cancer therapy by producing the active drug at the tumor site. | researchgate.net |
Q & A
Q. What experimental methods are recommended for synthesizing butyric acid cholesterol ester (BACE) with high purity?
Enzymatic synthesis using immobilized lipases (e.g., Lipozyme TL IM) is a robust method. Key parameters include enzyme concentration (0.021 g/L), substrate molar ratio (1:1 alcohol:acid), and temperature (30°C), optimized via fractional factorial design and response surface methodology (RSM) . For non-enzymatic routes, direct esterification of cholesterol with butyric acid under anhydrous conditions with acid catalysts (e.g., sulfuric acid) is common, followed by purification via column chromatography.
Q. How can BACE be reliably detected and quantified in complex biological matrices?
Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) are preferred. Derivatization (e.g., silylation) may enhance volatility for GC-MS. For enzymatic assays, hydrolysis of BACE followed by colorimetric quantification of free cholesterol using cholesterol oxidase/peroxidase kits is effective .
Q. What are the critical factors affecting the stability of BACE in experimental storage conditions?
BACE is susceptible to enzymatic hydrolysis in serum but remains stable in anhydrous organic solvents (e.g., chloroform) at -20°C. Avoid exposure to esterases or alkaline conditions. Stability tests should include periodic HPLC analysis to monitor degradation .
Advanced Research Questions
Q. How to resolve contradictions in reported enzymatic hydrolysis rates of BACE across studies?
Discrepancies often arise from differences in enzyme specificity (e.g., cholesterol esterase vs. lipase), substrate preparation (e.g., micellar vs. bulk phase), or assay pH. Validate hydrolysis conditions using standardized protocols (e.g., 37°C, pH 7.4 buffer) and include positive controls like cholesteryl oleate .
Q. What statistical approaches optimize BACE synthesis yield while minimizing resource use?
A 2⁵⁻¹ fractional factorial design with central points (20 trials) efficiently identifies influential variables (e.g., enzyme concentration, shaking rate). Follow with RSM to model interactions and predict optimal conditions. ANOVA and lack-of-fit tests validate model adequacy .
Q. How to ensure batch-to-batch consistency in BACE synthesis for longitudinal studies?
Implement strict quality control (QC):
Q. What methodologies assess BACE's role in cholesterol metabolism in cell-based assays?
Use radiolabeled [¹⁴C]-BACE to track uptake and hydrolysis in cultured hepatocytes or macrophages. Combine with siRNA knockdown of cholesterol ester hydrolases (e.g., HSL, ACAT) to isolate metabolic pathways. Data normalization to total protein or DNA content is critical .
Q. How to address conflicting data on BACE's impact on LDL cholesterol in vivo?
Variability may stem from differences in animal models (e.g., LDL receptor knockout vs. wild-type) or BACE administration routes (oral vs. intravenous). Use isotopic tracing (e.g., deuterated BACE) to distinguish dietary vs. endogenous cholesterol contributions. Meta-analysis of dose-response studies can clarify thresholds for physiological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
